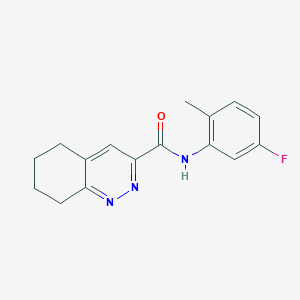

N-(5-fluoro-2-methylphenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide

Description

Properties

IUPAC Name |

N-(5-fluoro-2-methylphenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FN3O/c1-10-6-7-12(17)9-14(10)18-16(21)15-8-11-4-2-3-5-13(11)19-20-15/h6-9H,2-5H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHQOTGPXOBNCLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)NC(=O)C2=NN=C3CCCCC3=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-fluoro-2-methylphenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant research findings.

- Molecular Formula : C₁₆H₁₆FN₃O

- Molecular Weight : 285.31 g/mol

- CAS Number : 2415490-56-9

The compound has been studied for its inhibitory effects on specific molecular targets, particularly in cancer therapy. Its structure suggests that it may interact with various biological pathways:

- ENPP2 Inhibition : A patent indicates that derivatives of this compound exhibit inhibitory activity against ecto-nucleotide triphosphate diphosphohydrolase (ENPP2), which is implicated in tumor progression and metastasis .

- c-Met Kinase Activity : Research shows that related compounds have demonstrated potent inhibition of c-Met kinase, a receptor tyrosine kinase involved in cancer cell proliferation and survival. This inhibition is crucial for developing targeted cancer therapies .

In Vitro Studies

Several studies have evaluated the cytotoxicity and selectivity of this compound against various cancer cell lines:

- Cell Lines Tested :

- A549 (lung cancer)

- HT-29 (colon cancer)

- MKN-45 (gastric cancer)

The compound exhibited moderate to excellent potency across these cell lines, with IC50 values indicating its effectiveness compared to existing treatments like Foretinib. For instance, one study reported an IC50 value of 0.08 μM against HT-29 cells .

| Cell Line | IC50 Value (μM) | Comparison with Foretinib |

|---|---|---|

| A549 | 0.07 | 2.1-fold more active |

| HT-29 | 0.08 | 3.1-fold more active |

| MKN-45 | 0.22 | 1.4-fold more active |

Structure-Activity Relationship (SAR)

Research into the SAR has revealed that modifications to the compound's structure significantly impact its biological activity:

Scientific Research Applications

N-(5-fluoro-2-methylphenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide is a synthetic organic compound belonging to the tetrahydrocinnoline class, featuring a fluorine atom, a methyl group on the phenyl ring, and a carboxamide functional group. Its unique structure suggests potential biological activity, making it interesting for medicinal chemistry and material science applications.

Synthesis and Structure

this compound can be synthesized from commercially available precursors through various chemical reactions that often require temperature control and specific solvent environments to optimize yields. Polar aprotic solvents can enhance nucleophilicity during substitution reactions. The molecular structure is complex and can be represented by its molecular formula, with structural data essential for computational modeling and predicting the compound's interactions with biological systems.

Potential Applications

this compound has potential applications in several fields:

- Pharmacology: Due to its interaction with biological targets. Studies suggest that this compound may modulate biological pathways by inhibiting or activating target proteins involved in disease processes.

- Medicinal Chemistry: As a subject of interest due to its unique structural features suggesting potential biological activity.

- Material Science: As a subject of interest due to its unique structural features suggesting potential biological activity.

- Cancer Therapy: The compound has been studied for its inhibitory effects on specific molecular targets.

Chemical Properties and Reactions

This compound can undergo various chemical transformations, with the choice of reagents and reaction conditions significantly influencing the outcomes of these reactions. For example, using sodium hydride in dimethylformamide for substitution reactions tends to yield higher selectivity.

Mechanism of Action

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. The binding affinity and specificity depend on the compound's structural features and the nature of the target proteins. Further research is necessary to elucidate the precise mechanisms at play.

Analytical Methods

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related carboxamide derivatives, focusing on molecular attributes, substituent effects, and inferred biological activities.

Structural and Functional Group Comparisons

Key Observations :

Core Heterocycles: The target compound’s tetrahydrocinnoline core distinguishes it from purinoimidazole-dione (ZINC170624334) and tetrahydroquinazoline (875163-58-9) derivatives. The cinnoline scaffold’s nitrogen arrangement may influence π-π stacking or hydrogen bonding with biological targets compared to quinazoline or thiophene-based cores .

Substituent Effects :

- The 5-fluoro-2-methylphenyl group in the target compound balances electronegativity (fluoro) and lipophilicity (methyl), contrasting with ZINC170624334’s bromophenyl (bulky halogen) and hydroxyethyl (polar) groups. Bromine’s size may hinder binding in sterically restricted active sites compared to fluorine .

- The trifluoromethyl group in 875163-58-9 () enhances metabolic stability but may reduce solubility, whereas the target compound’s methyl group offers moderate lipophilicity for membrane permeability .

Physicochemical Properties :

- The nitrothiophene derivative (722466-66-2) has a high topological polar surface area (155 Ų), suggesting solubility challenges, whereas the target compound’s lower TPSA (inferred from fewer polar groups) may improve bioavailability .

Pharmacokinetic and Toxicity Considerations

- Metabolic Stability : The fluorine atom in the target compound may reduce oxidative metabolism compared to chlorinated analogs (e.g., 875163-58-9), extending half-life .

- Toxicity Risks : Nitro groups (e.g., 722466-66-2) are associated with mutagenicity, whereas the target compound’s fluorine and methyl substituents are generally considered safer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.